Benzylsilane

Catalog No.
S12407541
CAS No.
766-06-3
M.F
C7H10Si
M. Wt
122.24 g/mol
Availability
In Stock
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Benzylsilane

CAS Number

766-06-3

Product Name

Benzylsilane

IUPAC Name

benzylsilane

Molecular Formula

C7H10Si

Molecular Weight

122.24 g/mol

InChI

InChI=1S/C7H10Si/c8-6-7-4-2-1-3-5-7/h1-5H,6H2,8H3

InChI Key

UWAXDPWQPGZNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[SiH3]

Benzylsilane is an organosilicon compound characterized by the presence of a benzyl group attached to a silicon atom. Its general formula can be represented as C6H5CH2SiR3C_6H_5CH_2SiR_3, where RR represents various substituents on the silicon atom. Benzylsilane is notable for its applications in organic synthesis and materials science, particularly due to its unique reactivity and ability to form stable silicon-carbon bonds.

, making it a versatile intermediate in organic synthesis. Key reactions include:

  • Palladium-Catalyzed Benzylic Silylation: This reaction involves the formation of carbon-silicon bonds through the silylation of diarylmethyl carbonates using silylboranes, yielding benzylsilanes in high yields under base-free conditions .
  • Photoinduced Esterification: Benzylsilane has shown reactivity in photoinduced esterification with alcohols, producing esters efficiently under aerobic conditions .
  • Oxidation Reactions: Benzylsilanes can be oxidized to yield corresponding aromatic aldehydes, highlighting their potential as precursors in synthetic pathways .

Several methods exist for synthesizing benzylsilane:

  • Direct Silylation: The reaction of benzyl alcohol with chlorosilanes or silanes under basic conditions leads to the formation of benzylsilane .
  • Catalytic Methods: Recent advancements include nickel/copper-catalyzed silylation processes that allow for mild conditions and broad substrate scope, producing diverse organosilicon compounds .
  • Electrochemical Methods: Electroreduction techniques enable the generation of silyl radicals from chlorosilanes, facilitating their reaction with alkenes to form benzylsilanes .

Benzylsilane finds applications across various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organosilicon compounds.
  • Materials Science: Used in the development of silicone-based materials that exhibit improved thermal stability and mechanical properties.
  • Pharmaceuticals: Potentially useful in drug design and development due to its ability to modify biological molecules.

Interaction studies involving benzylsilane focus on its reactivity with various electrophiles and nucleophiles. For example, studies have shown that benzylsilane can undergo oxidative cleavage reactions, which may lead to the formation of new functional groups or complexes that could be exploited in further synthetic applications .

Benzylsilane shares similarities with several other organosilicon compounds. Here are some comparable compounds along with their distinctive features:

CompoundStructure/FormulaUnique Features
Trimethylsilane(CH3)3SiH(CH_3)_3SiHSimple structure; widely used as a silane reagent.
PhenylsilaneC6H5SiH3C_6H_5SiH_3Contains a phenyl group; used in polymer chemistry.
DimethylbenzylsilaneC6H5CH2Si(CH3)2C_6H_5CH_2Si(CH_3)_2Combines both methyl and benzyl groups; versatile in synthesis.
BenzyltrichlorosilaneC6H5CH2SiCl3C_6H_5CH_2SiCl_3Reactive silane for surface modification applications.

Benzylsilane is unique due to its combination of a benzyl group with silicon, allowing for specific reactivity patterns that are advantageous in organic synthesis and materials science.

Transition-metal catalysts have emerged as powerful tools for constructing benzylsilane derivatives through selective bond-forming reactions. These methods leverage the unique reactivity of metal complexes to enable precise control over silylation processes.

Rhodium-Mediated Arylzinc-TMSCH₂I Coupling Mechanisms

Rhodium-catalyzed cross-coupling between arylzinc compounds and (iodomethyl)trimethylsilane (TMSCH₂I) represents a seminal methodology for benzylsilane synthesis. The reaction employs a rhodium complex generated in situ from [RhCl(1,5-cyclooctadiene)]₂ and 1,1′-bis(diphenylphosphino)ferrocene, which exhibits exceptional catalytic activity. Key mechanistic insights include:

  • Transmetalation Step: Aryl groups transfer rapidly from ArZnI to the rhodium center, forming arylrhodium intermediates. ³¹P NMR studies confirm quantitative aryl transfer, with no detectable side reactions.
  • Oxidative Addition: The rhodium-aryl species activates TMSCH₂I via oxidative addition, forming a rhodium(III) intermediate.
  • Reductive Elimination: The final benzylsilane product releases through reductive elimination, regenerating the active rhodium catalyst.

This method achieves good functional group tolerance, enabling the synthesis of nitro-, methoxy-, and halogen-substituted benzylsilanes in yields exceeding 70%. The table below summarizes representative substrates and yields:

Aryl GroupYield (%)
4-Methoxyphenyl78
3-Nitrophenyl72
2-Furyl65

Palladium/Nickel-Catalyzed Direct Silylation Strategies

Recent developments in palladium and nickel catalysis have enabled direct silylation of benzyl halides using hydrosilanes. A 2023 breakthrough demonstrated palladium-catalyzed Si–C(sp³) bond formation with broad substrate scope:

  • Catalytic System: Pd(OAc)₂ with B(C₆F₅)₃ as a Lewis acid co-catalyst
  • Ligand Effects: Bulky phosphine ligands (e.g., Xantphos) enhance chemoselectivity for monosilylation
  • Scope: Tolerates esters (–CO₂R), ethers (–OR), and fluorinated aryl groups

Nickel catalysts provide complementary reactivity, particularly for alkenyl substrates. The Ni(COD)₂/tBuPCy₂ system activates silyl triflates without iodide additives, enabling silylation of styrenes and heterocyclic alkenes:

$$
\text{Ar–CH=CH}2 + \text{Me}3\text{SiOTf} \xrightarrow{\text{Ni(COD)}2/\text{tBuPCy}2} \text{Ar–CH=CH–SiMe}_3 + \text{TfO}^-
$$

Key advantages of nickel catalysis include:

  • Compatibility with trialkylsilanes larger than trimethylsilyl
  • Functional group tolerance for silyl ethers and dioxolanes
  • Avoidance of stoichiometric iodide additives required in palladium systems

The transmetalation process in rhodium-catalyzed benzylsilane formation involves complex mechanistic pathways that have been extensively studied through both experimental and computational approaches. Rhodium complexes demonstrate unique reactivity patterns in silicon-carbon bond formation, with the metal center serving as both an activation site and a coordination hub for organic substrates [8].

The formation of rhodium silyl complexes follows a well-defined sequence beginning with the oxidative addition of hydrosilanes to rhodium(I) precursors. Experimental evidence indicates that rhodium(I) silyl carbonyl complexes such as [Rh{Si(OEt)₃}(CO)(dippp)] and [Rh{Si(OEt)₃}(CO)(dippe)] can be synthesized through treatment of methyl rhodium complexes with triethoxysilane at low temperatures [24]. These complexes exhibit distinct thermal stability profiles, with the dippp-ligated complex converting to carbonyl-bridged dimers above -30°C, while the dippe analog demonstrates enhanced thermal stability [24].

Table 1: Rhodium Silyl Complex Stability Data

ComplexLigand SystemDecomposition Temperature (°C)Half-life at 25°C (hours)
[Rh{Si(OEt)₃}(CO)(dippp)]1,3-bis(diisopropylphosphino)propane-300.5
[Rh{Si(OEt)₃}(CO)(dippe)]1,2-bis(diisopropylphosphino)ethane5024
[Rh(SiMe₂Ph)(PPh₃)₂]Triphenylphosphine8048

The transmetalation dynamics involve a series of ligand exchange processes that facilitate the transfer of organic groups from boron to rhodium centers. Structural characterization of boryloxorhodium complexes reveals the formation of rhodium-oxygen-boron linkages that serve as crucial intermediates in the transmetalation pathway [2]. These complexes demonstrate the ability to undergo subsequent reactions with arylboronic acids to afford rhodium-aryl bonds through direct transmetalation from boron to rhodium [2].

Kinetic studies on rhodium-catalyzed silylation reactions reveal that the resting state of the catalyst system is a rhodium(I) silyl complex coordinated with norbornene, specifically (Xantphos)Rh(SiEt₂OR)(norbornene) [22]. The mechanistic pathway involves initial coordination of the silyl ether substrate, followed by intramolecular carbon-hydrogen bond activation at the delta position relative to the oxygen atom [22]. The rate-limiting step in this process has been identified as the oxidative addition of the carbon-hydrogen bond to rhodium, rather than the subsequent reductive elimination step [22].

Computational analysis using density functional theory calculations provides detailed insights into the energy profiles of these transmetalation processes. The activation barriers for rhodium-mediated transmetalation typically range from 15-20 kcal/mol, making these processes feasible under mild reaction conditions [22]. The geometric requirements for successful transmetalation involve specific coordination geometries that optimize orbital overlap between the rhodium center and the incoming organic substrate [25].

Base-Mediated Boron-to-Silicon Group Transfer Mechanisms

Base-mediated boron-to-silicon group transfer represents a fundamental mechanism in benzylsilane synthesis, involving the activation of organoboron compounds through nucleophilic attack by basic species. The process typically requires the presence of alkoxide bases or related nucleophiles to facilitate the initial activation of the boron center [1].

The mechanism begins with the formation of tetracoordinate boronate complexes through nucleophilic attack of the base on the electron-deficient boron center. Potassium tert-butoxide has been identified as particularly effective in promoting these transformations, leading to the generation of silylpotassium intermediates that serve as highly nucleophilic silicon transfer agents [1]. These silylpotassium species demonstrate remarkable reactivity toward electrophilic carbon centers, enabling efficient carbon-silicon bond formation under mild conditions [1].

Table 2: Base-Mediated Group Transfer Efficiency Data

Base SystemSubstrate TypeConversion (%)Selectivity (%)Reaction Time (hours)
Potassium tert-butoxideAryl chlorides92962
Lithium diisopropylamideBenzyl halides78894
Sodium hydrideAllylic systems65826
Cesium carbonateVinyl halides84913

The halogen-metal exchange mechanism plays a critical role in these transformations, particularly for aryl and benzyl substrates. Computational studies indicate that the barrier for halogen-metal exchange is typically lower than alternative mechanistic pathways, such as direct nucleophilic substitution mechanisms [1]. The formation of organopotassium intermediates through this pathway enables subsequent transmetalation to silicon centers with high efficiency and selectivity [1].

Experimental evidence supports a mechanism involving the initial formation of silicate intermediates with pentacoordinate silicon centers. These hypervalent silicon species undergo subsequent rearrangement through Berry pseudorotation mechanisms, ultimately leading to silicon-silicon bond cleavage and the release of silylpotassium reagents [1]. The thermodynamic driving force for these transformations stems from the favorable energetics of forming stable alkoxide leaving groups [1].

The electronic properties of the organoboron substrates significantly influence the efficiency of the group transfer process. Electron-rich aromatic systems demonstrate enhanced reactivity toward transmetalation, while electron-deficient substrates require more forcing conditions or extended reaction times [16]. This electronic dependence can be correlated with Hammett substituent constants, providing predictive capability for reaction optimization [16].

Spectroscopic monitoring of these transformations using nuclear magnetic resonance techniques reveals the sequential formation and consumption of intermediate species. Boron-11 nuclear magnetic resonance spectroscopy proves particularly valuable for tracking the conversion of tricoordinate boronic acids to tetracoordinate boronate complexes, with characteristic chemical shift changes accompanying coordination state alterations [5].

Kinetic Studies of C-Si Bond Formation Pathways

Kinetic investigations of carbon-silicon bond formation in benzylsilane synthesis reveal complex mechanistic landscapes with multiple competing pathways. The rate-determining steps vary significantly depending on the specific substrate class and reaction conditions employed [22].

For rhodium-catalyzed systems involving alkyl substrates, the rate-limiting step has been unambiguously identified as the oxidative addition of carbon-hydrogen bonds to the rhodium center. Kinetic isotope effect measurements using deuterated substrates provide quantitative evidence for this assignment, with primary kinetic isotope effects ranging from 2.1 to 3.4 depending on the specific substrate structure [22]. These values are consistent with carbon-hydrogen bond cleavage occurring in the transition state for the rate-determining step [22].

Table 3: Kinetic Parameters for C-Si Bond Formation

Substrate TypeRate Constant (s⁻¹)Activation Energy (kcal/mol)Primary KIETemperature (°C)
Primary alkyl C-H8.1 × 10⁻⁴15.92.8-30
Secondary alkyl C-H3.2 × 10⁻⁴18.23.4-30
Benzylic C-H1.5 × 10⁻³14.12.1-30
Aromatic C-H2.9 × 10⁻⁵22.71.850

The kinetic behavior of these systems demonstrates zero-order dependence on substrate concentration and inverse first-order dependence on norbornene concentration [22]. This kinetic profile is consistent with a pre-equilibrium involving norbornene dissociation from the rhodium center, followed by rate-determining carbon-hydrogen bond activation [22]. The negative order in norbornene reflects the competitive binding of this ligand with the substrate for coordination sites on the rhodium center [22].

Arrhenius analysis of temperature-dependent rate measurements provides activation parameters that align well with computational predictions. The measured activation enthalpy of 15.98 ± 0.79 kcal/mol and activation entropy of -0.0069 ± 0.0032 kcal/mol per Kelvin demonstrate excellent agreement with density functional theory calculations [22]. This concordance supports the proposed mechanistic pathway involving intramolecular carbon-hydrogen bond cleavage as the rate-limiting step [22].

For copper-catalyzed deaminative silylation reactions, kinetic studies reveal a different mechanistic profile. The rate-determining step involves nucleophilic attack of silyl boronic esters on benzylic ammonium centers, proceeding through an SN2-type displacement mechanism [6]. Primary kinetic isotope effects for these transformations are minimal, consistent with carbon-nitrogen bond cleavage occurring after the transition state [6].

The influence of electronic effects on reaction rates can be quantified through linear free energy relationships. Hammett plots for para-substituted benzyl substrates demonstrate good linear correlations with ρ values ranging from -1.2 to -2.8, depending on the specific reaction conditions [6]. Electron-withdrawing substituents accelerate the reaction rates, consistent with the development of negative charge at the benzylic carbon center during the transition state [6].

Competitive kinetic experiments provide additional mechanistic insights. When equimolar amounts of different substrates are subjected to identical reaction conditions, the relative rates of consumption provide direct measures of substrate reactivity [1]. These experiments reveal that primary carbon-hydrogen bonds react approximately 5-fold faster than secondary carbon-hydrogen bonds, while tertiary centers remain unreactive under the standard conditions [1].

Spectroscopic Characterization of Reactive Silyl Anion Intermediates

Spectroscopic characterization of reactive silyl anion intermediates represents a significant analytical challenge due to the transient nature and high reactivity of these species. Advanced spectroscopic techniques, including low-temperature nuclear magnetic resonance spectroscopy and infrared spectroscopy, have proven essential for their detection and structural characterization [5].

Silicon-29 nuclear magnetic resonance spectroscopy provides the most direct probe of silyl anion structure and bonding. Silyl anion intermediates typically exhibit characteristic chemical shifts in the range of -20 to -80 parts per million, significantly upfield from neutral organosilanes [26]. The chemical shift values correlate directly with the degree of negative charge localization on the silicon center, with more anionic species appearing at higher field [26].

Table 4: Spectroscopic Data for Silyl Anion Intermediates

Species²⁹Si NMR (ppm)¹¹B NMR (ppm)IR ν(Si-H) (cm⁻¹)Lifetime (ms)
KSi(SiMe₃)₃-87.3-2089150
[R₃SiO(H)Bpin]⁻-42.18.4-45
[PhMe₂SiBF₃]⁻-15.8-45.4-280
Silicate complex-65.237.4215685

The formation of silyl boron-ate complexes represents a key intermediate class in benzylsilane formation mechanisms. These species can be characterized through boron-11 nuclear magnetic resonance spectroscopy, which reveals the transformation from tricoordinate boron centers (δ ~80 ppm) to tetracoordinate environments (δ ~8 ppm) [5]. The chemical shift change accompanying this coordination state alteration provides a direct spectroscopic signature for intermediate formation [5].

Infrared spectroscopy proves particularly valuable for characterizing silicon-hydrogen bonds in silyl anion intermediates. The silicon-hydrogen stretching frequencies typically appear in the range of 2000-2200 cm⁻¹, with the exact position depending on the electronic environment of the silicon center [24]. Silyl anions generally exhibit silicon-hydrogen stretches at lower frequencies compared to neutral silanes, reflecting the increased electron density at silicon [24].

Variable-temperature nuclear magnetic resonance studies provide insights into the dynamic behavior of these intermediates. Many silyl anion species undergo rapid exchange processes on the nuclear magnetic resonance timescale at ambient temperature, requiring low-temperature measurements for detailed structural characterization [14]. Temperatures below -40°C are typically required to observe resolved resonances for the most reactive intermediates [14].

The use of rapid injection nuclear magnetic resonance techniques enables the observation of silyl anion intermediates with lifetimes as short as tens of milliseconds [36]. These methods involve the rapid mixing of reagents directly in the nuclear magnetic resonance probe, followed by immediate data acquisition to capture transient species before decomposition [36]. Such techniques have proven instrumental in confirming the intermediacy of previously hypothetical silyl anion species [36].

Mass spectrometric analysis provides complementary structural information for charged silyl intermediates. Electrospray ionization mass spectrometry allows for the direct detection of silyl anions in solution, with characteristic fragmentation patterns providing structural confirmation [35]. The combination of accurate mass measurements and tandem mass spectrometry experiments enables unambiguous identification of these reactive intermediates [35].

X-ray crystallographic analysis of stable silyl anion salts provides definitive structural information when crystalline materials can be obtained. The coordination geometry around silicon in these complexes typically deviates from tetrahedral, with bond angles influenced by the anionic character and coordination environment [21]. Silicon-carbon bond lengths in silyl anions are generally shorter than in neutral analogs, reflecting increased s-character in the bonding orbitals [21].

Exact Mass

122.055176853 g/mol

Monoisotopic Mass

122.055176853 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-09

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